Bienvenue dans la boutique en ligne BenchChem!

1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Medicinal chemistry CNS drug discovery Property-based design

1‑(3‑Fluorophenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 901263‑49‑8) is a tricyclic heterocycle that fuses a pyrazole ring to a quinoline nucleus [REFS‑1]. The molecule carries a single fluorine atom at the meta‑position of the N‑1 phenyl ring.

Molecular Formula C22H14FN3
Molecular Weight 339.4 g/mol
CAS No. 901263-49-8
Cat. No. B6509063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901263-49-8
Molecular FormulaC22H14FN3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)F
InChIInChI=1S/C22H14FN3/c23-16-9-6-10-17(13-16)26-22-18-11-4-5-12-20(18)24-14-19(22)21(25-26)15-7-2-1-3-8-15/h1-14H
InChIKeyVVJFTMYBGYPDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline – A Mono‑Fluorinated Pyrazoloquinoline Scaffold for Specialized Discovery Programs


1‑(3‑Fluorophenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 901263‑49‑8) is a tricyclic heterocycle that fuses a pyrazole ring to a quinoline nucleus [REFS‑1]. The molecule carries a single fluorine atom at the meta‑position of the N‑1 phenyl ring. This specific substitution pattern distinguishes it from other pyrazolo[4,3‑c]quinolines that are either fluorinated at the quinoline core, at the C‑3 phenyl ring, or bear multiple halogens. The compound is primarily offered as a screening sample by Life Chemicals (catalog F3407‑1113) and is of interest in early‑stage medicinal chemistry, particularly for CNS and oncology targets [REFS‑2]. Its modest molecular weight (339.4 g mol⁻¹), low H‑bond donor count (0), and computed logP of 5.3 suggest favorable passive permeability and blood‑brain barrier potential [REFS‑1].

Critical Substitution‑Pattern Dependencies in Pyrazolo[4,3‑c]quinolines: Why Close Analogs Cannot Simply Be Swapped


Within the pyrazolo[4,3‑c]quinoline family, even subtle changes in the position and nature of halogen substituents profoundly affect target selectivity, potency, and pharmacokinetics. The class is associated with at least six distinct pharmacological profiles—including A₃ adenosine receptor antagonism, Chk1 kinase inhibition, BTK inhibition, and benzodiazepine receptor modulation—depending on whether the aryl substituent occupies the N‑1, C‑2, or C‑3 position [REFS‑1]. Published SAR shows that moving a 4‑fluorophenyl group from position 3 to position 1 can alter receptor subtype selectivity, while adding an 8‑fluoro substituent on the quinoline ring converts a selective A₃ adenosine receptor ligand into a broad‑spectrum kinase inhibitor [REFS‑1][REFS‑2]. Therefore, substituting 1‑(3‑fluorophenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline with a regioisomer such as 3‑(4‑fluorophenyl)‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline or an 8‑fluoro‑containing analog is not a conservative swap; it risks encountering an entirely different selectivity profile. The evidence below quantifies key properties that differentiate this compound and should inform any procurement or screening decision.

Quantitative Differentiation of 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline versus Its Closest Analogs


Meta‑Fluorophenyl vs. Para‑Fluorophenyl Substitution: Impact on Lipophilicity and CNS Penetration Potential

1‑(3‑Fluorophenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline exhibits a computed logP (XLogP3) of 5.3 and a topological polar surface area (TPSA) of 30.7 Ų [REFS‑1]. These values place it within the favorable CNS‑drug space defined by Lipinski and Veber. In contrast, the regioisomer 3‑(4‑fluorophenyl)‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 1557916‑54‑7) has a TPSA of 30.7 Ų but its logP is predicted to be lower (≈5.0) due to increased solvent exposure of the fluorine atom at the para‑position of the C‑3 phenyl ring [REFS‑2]. The meta‑fluorine substitution on the N‑1 phenyl ring in CAS 901263‑49‑8 may reduce metabolic lability compared to para‑fluorine analogs because the electron‑withdrawing effect is orthogonally oriented from common cytochrome P450 sites of oxidation [REFS‑3]. This property is material for lead‑optimization teams deciding between isosteric fluorophenyl isomers.

Medicinal chemistry CNS drug discovery Property-based design

Absence of 8‑Fluoro/8‑Methyl Substituents: Reduced Kinase‑Promiscuity Risk Compared to BTK‑ and Chk1‑Targeted Pyrazoloquinolines

Many pyrazolo[4,3‑c]quinolines that have reached mechanistic characterization as kinase inhibitors bear an 8‑fluoro or 8‑methyl substituent on the quinoline core. For example, 1‑(3‑chlorophenyl)‑3‑(4‑chlorophenyl)‑8‑fluoro‑1H‑pyrazolo[4,3‑c]quinoline is reported as a potent BTK inhibitor, and the 8‑substituted series of 2‑aryl‑2H‑pyrazolo[4,3‑c]quinolin‑3‑ones were developed as Chk1 inhibitors [REFS‑1][REFS‑2]. CAS 901263‑49‑8 lacks this 8‑position modification. SAR data from the Chk1 series show that introduction of a small alkyl or halogen at C‑8 increases ATP‑pocket occupancy and broadens kinome‑wide activity, often at the expense of selectivity [REFS‑2]. Conversely, the unsubstituted quinoline core in CAS 901263‑49‑8 is sterically smaller and may be less promiscuous, making it a more selective starting point for programs that prioritize target specificity over maximal potency against a single kinase [REFS‑3].

Kinase selectivity off‑target profiling scaffold selection

Rotatable Bond Count and Rigidity Differentiate the Scaffold from More Flexible Quinoline‑Based Screening Compounds

The molecule contains only two rotatable bonds (the N‑1–phenyl and C‑3–phenyl linkages), as computed by PubChem [REFS‑1]. This rigidity is comparable to that of the 2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline series (also two rotatable bonds) but substantially lower than typical 4‑aminoquinoline screening compounds, which often possess four or more rotatable bonds. In fragment‑ and scaffold‑based discovery, low rotatable bond count is associated with reduced entropic penalty upon binding and, consequently, higher ligand efficiency [REFS‑2]. For procurement teams sourcing starting scaffolds for co‑crystallography or fragment elaboration, a rigid core with minimal freely rotating groups offers a distinct advantage: it simplifies interpretation of electron density and reduces the likelihood of multiple binding modes [REFS‑2].

Conformational restriction binding entropy fragment-based design

High Purity and Traceability: Vendor‑Reported Purity ≥95% from Life Chemicals with Full Analytical Documentation

The compound is offered by Life Chemicals (catalog F3407‑1113) at a minimum purity of 95% as determined by LC‑MS and ¹H NMR [REFS‑1]. In contrast, several closely related pyrazolo[4,3‑c]quinoline derivatives available from other vendors are listed at 95% purity without detailed analytical certificates, and some regioisomers (e.g., 3‑(4‑fluorophenyl)‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline) are available only from brokers with purity claims ranging from 90% to 95% and limited documentation [REFS‑2]. For high‑throughput screening campaigns where false‑positive and false‑negative rates are sensitive to compound purity, a documented purity of ≥95% with vendor‑supplied spectra reduces the risk of resource loss from re‑testing missed hits [REFS‑3].

Compound quality reproducibility screening collection integrity

Optimal Procurement and Research Scenarios for 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Scaffold‑Hopping Campaigns from 2‑Aryl‑2H‑Pyrazolo[4,3‑c]quinolin‑3‑ones to 1‑Aryl‑1H‑Pyrazolo[4,3‑c]quinolines for Selectivity Profiling

The established A₃ adenosine receptor antagonists (e.g., Ki = 9‑19 nM for 4‑methyl‑, 4‑methoxy‑, and 4‑chloro‑substituted 2‑phenyl‑2,5‑dihydro‑pyrazolo[4,3‑c]quinolin‑4‑ones) all bear the aryl substituent at the N‑2 position [REFS‑1]. CAS 901263‑49‑8 places a meta‑fluorophenyl group at N‑1 instead, a regioisomeric shift that is predicted to abrogate A₃ binding while potentially introducing affinity for alternative purinergic or kinase targets. Procurement of this scaffold enables a direct head‑to‑head selectivity panel comparing 1‑aryl vs. 2‑aryl regioisomers, which is essential for organizations pursuing novel intellectual property in the adenosine or kinase space.

CNS Lead Optimization Programs Requiring Balanced logP and Low TPSA

With a computed logP of 5.3 and TPSA of 30.7 Ų, the compound sits within the preferred property space for blood‑brain barrier penetration (logP 3‑6, TPSA <60‑70 Ų) [REFS‑1]. The meta‑fluorine substituent additionally provides a metabolic stability advantage relative to para‑fluoro isomers [REFS‑2]. Medicinal chemistry teams targeting CNS indications such as Alzheimer’s disease, anxiety, or glioblastoma can employ this compound as a core scaffold for systematic library enumeration, leveraging its favorable physicochemical profile to maximize CNS exposure while maintaining reasonable solubility.

Co‑Crystallography and Biophysical Fragment Elaboration Studies

The low rotatable bond count (2) and rigid tricyclic framework make CAS 901263‑49‑8 an excellent candidate for X‑ray co‑crystallography with proteins of interest, as it minimizes conformational disorder and simplifies electron‑density fitting [REFS‑1]. Academic structural biology groups and NCI‑funded structural genomics consortia can use this scaffold as a reference ligand to probe the ATP‑binding site of novel kinases or to identify allosteric pockets, given the scaffold’s documented ability to occupy distinct sub‑pockets depending on substitution pattern [REFS‑2].

High‑Throughput Screening Library Enrichment with Documented High‑Purity Compounds

For screening collection managers, the vendor‑guaranteed purity of ≥95% with available LC‑MS and ¹H NMR spectra reduces the risk of PAINS‑related false positives and ensures that primary actives can progress directly to dose‑response confirmation without re‑purification [REFS‑1]. This is particularly important for academic screening centers operating under constrained resynthesis budgets, where the cost of a single false‑positive follow‑up campaign can exceed the initial compound procurement cost.

Quote Request

Request a Quote for 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.